4-Dihydroboldenone

Description

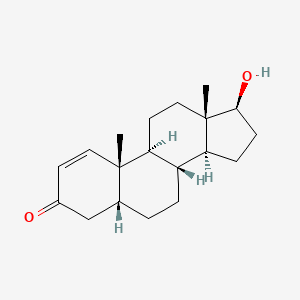

Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJCFMUGMSVJBG-MISPCMORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309377 | |

| Record name | 5β-Androst-1-en-17β-ol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Dihydroboldenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10529-96-1 | |

| Record name | 5β-Androst-1-en-17β-ol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10529-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dihydroboldenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5β-Androst-1-en-17β-ol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DIHYDROBOLDENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IB71ZQ989 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Dihydroboldenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the In Vitro Mechanism of 4-Dihydroboldenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Androgen Receptor Binding and Activation

The primary mechanism of action for 4-Dihydroboldenone, like other androgens, is mediated through its binding to and activation of the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[3] Upon binding, the ligand-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. This process is fundamental to the anabolic effects observed in tissues like skeletal muscle.

Data Presentation: Quantifying the Interaction

To thoroughly characterize the in vitro activity of 4-DHB, quantitative data from key assays are essential. The following tables provide a structured format for presenting such data, which would be generated from the experimental protocols detailed in Section 2.

Table 1: Androgen Receptor Competitive Binding Affinity of this compound

| Compound | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |

| This compound | Data not available | Data not available | Data not available |

| Dihydrotestosterone (DHT) | Reference | Reference | 100% |

| Testosterone | Reference | Reference | Reference |

This table would quantify the affinity of 4-DHB for the androgen receptor. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. The Relative Binding Affinity (RBA) is typically calculated relative to a potent androgen like Dihydrotestosterone (DHT).

Table 2: Androgen Receptor Transactivation Potency of this compound

| Compound | EC50 (nM) | Maximal Response (% of DHT) |

| This compound | Data not available | Data not available |

| Dihydrotestosterone (DHT) | Reference | 100% |

| Testosterone | Reference | Reference |

This table would summarize the functional potency of 4-DHB in activating the androgen receptor. EC50 represents the half-maximal effective concentration to induce a response in a reporter gene assay. The maximal response is often expressed as a percentage of the response induced by a reference agonist like DHT.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments required to determine the binding affinity and transactivation potency of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity (Ki and IC50) of this compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR) ligand-binding domain (LBD).

-

Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT).

-

Test compound: this compound.

-

Reference compound: Dihydrotestosterone (DHT).

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, pH 7.4).[4]

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound and the reference compound (DHT) in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant AR-LBD.

-

Add the diluted test and reference compounds to the wells.

-

Add a fixed concentration of [³H]-DHT to all wells.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Following incubation, transfer the contents of the wells to a filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound [³H]-DHT.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of [³H]-DHT binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Androgen Receptor Competitive Binding Assay.

Androgen Receptor Transactivation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of this compound as an AR agonist.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express AR.

-

An expression vector for the full-length human androgen receptor.

-

A reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound: this compound.

-

Reference agonist: Dihydrotestosterone (DHT).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the mammalian cells with the AR expression vector and the androgen-responsive reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere and recover.

-

Prepare a dilution series of this compound and the reference agonist (DHT) in the cell culture medium.

-

Treat the cells with the different concentrations of the compounds and incubate for 18-24 hours.

-

After incubation, lyse the cells and add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence signal against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Workflow for AR Transactivation Reporter Gene Assay.

Downstream Cellular Effects in Muscle: A Putative Signaling Pathway

In skeletal muscle cells, the activation of the androgen receptor by an agonist like this compound is expected to initiate a signaling cascade that promotes myogenesis and hypertrophy. This involves the regulation of key myogenic regulatory factors (MRFs) and other signaling pathways.

Upon binding of 4-DHB to the AR, the complex would translocate to the nucleus and upregulate the expression of genes involved in muscle protein synthesis and satellite cell differentiation. Key target genes would likely include MyoD and myogenin, which are critical for the commitment and differentiation of myoblasts. Furthermore, AR activation can crosstalk with other signaling pathways, such as the IGF-1/Akt/mTOR pathway, to further enhance protein synthesis and muscle growth.

Putative AR-mediated signaling pathway of 4-DHB in muscle cells.

Conclusion

While this compound is recognized as a metabolite of boldenone with presumed anabolic activity, a comprehensive in vitro characterization of its mechanism of action is lacking in publicly available scientific literature. This technical guide provides the established experimental frameworks for determining its androgen receptor binding affinity and transactivation potency. The outlined protocols for competitive binding and reporter gene assays are the gold standards for such investigations. Furthermore, the putative signaling pathway in muscle cells highlights the expected molecular events leading to an anabolic response. The generation of quantitative data using these methodologies is a critical next step in fully understanding the pharmacological profile of this compound for potential therapeutic applications.

References

4-Dihydroboldenone: A Key Metabolite in Boldenone Detection and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dihydroboldenone, systematically known as 5β-androst-1-en-17β-ol-3-one, is a primary metabolite of the anabolic androgenic steroid (AAS) boldenone. Its detection in biological samples serves as a crucial biomarker for identifying the illicit use of boldenone in both athletic competitions and livestock production. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, quantitative analysis, and the experimental protocols for its detection.

Metabolic Pathway of Boldenone to this compound

Boldenone undergoes metabolic transformation in the body, primarily through the reduction of its A-ring. The conversion to this compound involves the enzymatic action of 5β-reductase. This enzyme reduces the C4-C5 double bond of the boldenone molecule, resulting in the formation of 5β-androst-1-en-17β-ol-3-one. This metabolic process is a key step in the clearance of boldenone from the system.

Quantitative Analysis of Urinary Excretion

The urinary excretion profile of boldenone and its metabolites provides valuable data for anti-doping laboratories and researchers studying steroid metabolism. Following the administration of boldenone, both the parent compound and this compound can be detected in urine, with the metabolite often present at higher concentrations.

A study involving the oral administration of 30 mg of 17β-boldenone to six healthy volunteers (three male, three female) demonstrated that 5β-androst-1-en-17β-ol-3-one (BM1) is a major urinary metabolite. For most subjects, the urinary concentrations of BM1 were higher than those of the parent 17β-boldenone[1].

| Subject | Analyte | Peak Urinary Concentration (ng/mL) | Time to Peak Concentration (hours) |

| 1 (Male) | 17β-Boldenone | ~15 | ~12 |

| 5β-androst-1-en-17β-ol-3-one | ~40 | ~24 | |

| 2 (Male) | 17β-Boldenone | ~25 | ~12 |

| 5β-androst-1-en-17β-ol-3-one | ~60 | ~24 | |

| 3 (Male) | 17β-Boldenone | ~10 | ~12 |

| 5β-androst-1-en-17β-ol-3-one | ~35 | ~24 | |

| 4 (Female) | 17β-Boldenone | ~5 | ~12 |

| 5β-androst-1-en-17β-ol-3-one | ~20 | ~24 | |

| 5 (Female) | 17β-Boldenone | ~12 | ~12 |

| 5β-androst-1-en-17β-ol-3-one | ~45 | ~24 | |

| 6 (Female) | 17β-Boldenone | ~8 | ~12 |

| 5β-androst-1-en-17β-ol-3-one | ~30 | ~24 |

Table 1: Representative urinary excretion data following a single 30 mg oral dose of 17β-boldenone. Data is estimated from graphical representations in the cited study and serves for illustrative purposes.

Experimental Protocols

Accurate detection and quantification of this compound require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. Furthermore, in vitro metabolism studies using liver microsomes are instrumental in elucidating the metabolic pathways.

In Vitro Metabolism of Boldenone using Human Liver Microsomes

This protocol outlines a typical procedure to study the conversion of boldenone to this compound in a controlled laboratory setting.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5-1 mg/mL), boldenone (substrate, e.g., 1-10 µM), and phosphate buffer (pH 7.4) to a final volume of ~200 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) with gentle shaking.

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube. The analytes can be further purified and concentrated using liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether) or solid-phase extraction (SPE).

-

Sample Preparation for Analysis: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., methanol/water for LC-MS/MS or a derivatizing agent for GC-MS).

-

Analysis: Analyze the samples by a validated LC-MS/MS or GC-MS method to identify and quantify the formation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Metabolites

GC-MS is a powerful technique for the analysis of steroids, often requiring derivatization to improve volatility and chromatographic properties.

Methodology:

-

Enzymatic Hydrolysis: To a urine sample (e.g., 2-5 mL), add a phosphate or acetate buffer to adjust the pH, an internal standard, and β-glucuronidase enzyme. Incubate at 50-60°C for 1-3 hours to cleave the glucuronide conjugates.

-

Extraction: After hydrolysis, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or n-pentane, or use a solid-phase extraction (SPE) cartridge to isolate the steroids.

-

Derivatization: Evaporate the extraction solvent to dryness. Add a derivatizing agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst like trimethyliodosilane (TMIS) or ammonium iodide, or alternatively, heptafluorobutyric anhydride (HFBA), and heat at 60-80°C to form volatile steroid derivatives.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., HP-5MS, DB-1) with a suitable temperature program to separate the steroid derivatives.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification of this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Urinary Metabolites

LC-MS/MS offers high sensitivity and specificity for the direct analysis of steroid conjugates, often with simpler sample preparation compared to GC-MS.

Methodology:

-

Sample Preparation:

-

"Dilute-and-Shoot": For a rapid screening approach, dilute the urine sample with a suitable buffer or mobile phase, add an internal standard, and inject directly into the LC-MS/MS system.

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, pass the urine sample through an appropriate SPE cartridge (e.g., C18 or mixed-mode) to extract and concentrate the analytes. Elute the steroids, evaporate the eluate, and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode (positive or negative, depending on the analyte and any derivatization). Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the precursor and product ions specific to this compound and the internal standard for high specificity and sensitivity.

-

Conclusion

This compound is a critical metabolite for understanding the biotransformation of boldenone and for the effective monitoring of its illicit use. The provided quantitative data and detailed experimental protocols for in vitro metabolism studies, as well as GC-MS and LC-MS/MS analysis, offer a robust framework for researchers, scientists, and drug development professionals working with this important anabolic steroid and its metabolites. The continued refinement of these analytical techniques is essential for ensuring the integrity of anti-doping programs and for advancing our knowledge of steroid pharmacology.

References

4-Dihydroboldenone: A Technical Guide to its Classification as an Androgenic Anabolic Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dihydroboldenone (4-DHB), also known as 17β-hydroxy-5β-androst-1-en-3-one, is a potent synthetic derivative of testosterone. As a 5β-reduced metabolite of the anabolic androgenic steroid (AAS) boldenone, its classification as an AAS is predicated on its significant binding affinity for the androgen receptor (AR) and its demonstrated anabolic and androgenic effects in preclinical models. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and quantitative biological activities of 4-DHB, substantiating its classification as an androgenic anabolic steroid. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of its signaling pathway and relevant experimental workflows.

Chemical Properties and Synthesis

This compound is an androstane steroid characterized by a hydroxyl group at the 17β position, a ketone at the 3-position, and a double bond between the first and second carbon atoms of the A-ring. Its chemical structure distinguishes it from its parent compound, boldenone, by the saturation of the C4-C5 double bond.

| Property | Value |

| IUPAC Name | (5β,17β)-17-Hydroxyandrost-1-en-3-one |

| Molecular Formula | C₁₉H₂₈O₂ |

| Molecular Weight | 288.42 g/mol |

| CAS Number | 10529-96-1 |

Synthesis of this compound

The primary route for the synthesis of this compound involves the selective catalytic hydrogenation of its precursor, boldenone.

Experimental Protocol: Catalytic Hydrogenation of Boldenone

Objective: To synthesize this compound (17β-hydroxy-5β-androst-1-en-3-one) from boldenone via catalytic hydrogenation.

Materials:

-

Boldenone

-

Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Recrystallization solvent (e.g., Acetone/Hexane mixture)

Procedure:

-

Reaction Setup: A solution of boldenone in a suitable solvent (e.g., ethanol) is prepared in a hydrogenation vessel.

-

Inert Atmosphere: The vessel is purged with an inert gas to remove oxygen.

-

Catalyst Addition: The palladium on carbon catalyst is carefully added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at a controlled temperature (e.g., 25-50°C).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-

Catalyst Removal: Upon completion of the reaction, the hydrogen supply is stopped, and the vessel is purged with an inert gas. The catalyst is removed by filtration through a pad of Celite.

-

Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to afford the final product as a crystalline solid.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Mechanism of Action: Androgen Receptor Signaling

As an androgenic anabolic steroid, this compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

The binding of 4-DHB to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then dimerizes and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes, leading to muscle hypertrophy and other androgenic effects.

Biological Activity: Anabolic and Androgenic Effects

The classification of this compound as an AAS is quantitatively supported by its performance in the Hershberger assay, the gold-standard in vivo model for assessing anabolic and androgenic activities of steroid compounds.

The Hershberger Assay

Experimental Protocol: Hershberger Assay for Anabolic and Androgenic Activity

Objective: To determine the anabolic and androgenic activity of this compound in a castrated rat model.

Animals: Immature, castrated male rats.

Procedure:

-

Acclimation and Grouping: Following castration, animals are allowed to recover and are then randomly assigned to treatment groups.

-

Dosing:

-

Control Group: Receives vehicle only.

-

Testosterone Propionate (TP) Group: Receives a reference androgen, TP, at a standard dose.

-

4-DHB Group(s): Receive varying doses of this compound.

-

Administration is typically via subcutaneous injection or oral gavage for a set period (e.g., 10 days).

-

-

Necropsy and Organ Weight Measurement: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate and seminal vesicles.

-

-

Data Analysis: The weights of the target tissues from the 4-DHB treated groups are compared to those of the control and TP-treated groups. The anabolic and androgenic activities are expressed relative to the effects of the reference androgen.

Quantitative Anabolic and Androgenic Potency

Preclinical studies, notably the work of Friedel et al. (2006), have demonstrated that this compound (referred to as 1-testosterone in the study) possesses potent anabolic and androgenic activity. The study concluded that an equimolar dose of 1-testosterone has the same potency as the reference androgen, testosterone propionate, in stimulating the growth of the androgen-sensitive levator ani muscle, as well as the ventral prostate and seminal vesicles in castrated rats.

Table 1: Comparative Anabolic and Androgenic Activity of this compound

| Compound | Anabolic Activity (Levator Ani Growth) | Androgenic Activity (Prostate/Seminal Vesicle Growth) | Anabolic:Androgenic Ratio |

| Testosterone Propionate (Reference) | 100 | 100 | 1:1 |

| This compound | ~100 | ~100 | ~1:1 |

Data presented is based on the findings of Friedel et al. (2006), indicating equivalent potency to testosterone propionate at equimolar doses.

Androgen Receptor Binding Affinity

Experimental Protocol: Androgen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the androgen receptor.

Method: Competitive radioligand binding assay.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol, recombinant human AR).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

Unlabeled this compound (competitor).

-

Scintillation counter and vials.

-

Assay buffer and reagents.

Procedure:

-

Incubation: A constant concentration of the radiolabeled androgen is incubated with the androgen receptor source in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration or dextran-coated charcoal).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of 4-DHB that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of 4-DHB for the androgen receptor, is then calculated from the IC₅₀ value.

Conclusion

The classification of this compound as an androgenic anabolic steroid is firmly supported by scientific evidence. Its chemical structure, derived from testosterone, and its mechanism of action via the androgen receptor are characteristic of this class of compounds. Quantitative in vivo data from the Hershberger assay demonstrates its potent anabolic and androgenic effects, which are comparable to the reference androgen, testosterone propionate. The detailed experimental protocols provided herein offer a framework for the synthesis and biological characterization of this compound, reinforcing its standing as a significant and potent AAS for research and drug development professionals.

Methodological & Application

Application Note: Detection of 4-Dihydroboldenone in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the detection and quantification of 4-dihydroboldenone (a metabolite of the anabolic androgenic steroid boldenone) in human urine samples. The protocol employs enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization followed by analysis using gas chromatography-mass spectrometry (GC-MS). This methodology is suitable for research in steroid metabolism, clinical chemistry, and anti-doping applications.

Introduction

This compound ((5β,17β)-17-hydroxyandrost-1-en-3-one) is a significant metabolite of the synthetic anabolic-androgenic steroid (AAS) boldenone.[1][2][3] The parent compound, boldenone, is used illicitly for performance enhancement in sports and for growth promotion in livestock.[2][4] Since anabolic steroids are typically extensively metabolized, the detection of their metabolites is crucial for identifying their use.[2] this compound is formed from boldenone via the reduction of the C4-C5 double bond, primarily by the enzyme 5β-reductase in the liver.[1] Its detection in urine serves as a biomarker for boldenone administration.[1]

Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable technique for the analysis of anabolic steroids in biological matrices.[5] However, due to the low volatility and thermal instability of these compounds, a derivatization step is necessary to convert them into more suitable forms for GC-MS analysis.[6] This protocol outlines a complete workflow from sample preparation to GC-MS analysis for this compound.

Experimental Workflow

The overall experimental workflow for the detection of this compound in urine is depicted below.

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., 17α-methyltestosterone)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 7.0)

-

Sodium carbonate buffer (pH 9.0)

-

Methyl tert-butyl ether (MTBE) or diethyl ether

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium iodide (NH₄I)

-

Ethanethiol

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

Detailed Experimental Protocol

Sample Preparation and Extraction

-

Sample Collection: Collect 5 mL of urine in a sterile container.

-

Internal Standard Addition: To a 2 mL aliquot of the urine sample, add a known concentration of an internal standard (e.g., 17α-methyltestosterone).

-

Hydrolysis:

-

Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.

-

Add 50 µL of β-glucuronidase solution.

-

Incubate the mixture in a water bath at 50-55°C for 1-2 hours to cleave glucuronide conjugates.

-

-

pH Adjustment: After cooling to room temperature, adjust the pH of the sample to approximately 9.0 by adding 0.5 mL of sodium carbonate buffer.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of MTBE (or another suitable organic solvent) to the sample.

-

Vortex or mechanically shake for 10-15 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

-

Isolation and Drying:

-

Carefully transfer the upper organic layer to a clean tube.

-

To maximize recovery, a second extraction of the aqueous layer can be performed.

-

Dry the combined organic extracts by passing them through a small column of anhydrous sodium sulfate.

-

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

Reagent Preparation: Prepare the derivatizing agent, for example, a mixture of MSTFA, ammonium iodide, and ethanethiol. A common mixture is MSTFA/NH₄I/ethanethiol.

-

Reaction: Reconstitute the dry residue from the extraction step in 100 µL of the derivatizing agent.

-

Incubation: Tightly cap the vial and heat at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |

| Injection Volume | 1-2 µL |

| Injector Mode | Splitless |

| Injector Temp. | 280°C |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 320°C, hold for 2 min. |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (for qualitative analysis) |

| Monitored Ions | To be determined based on the mass spectrum of the this compound-TMS derivative (e.g., molecular ion and characteristic fragments). |

Data Presentation and Method Performance

The performance of this method should be validated according to established guidelines. The following table summarizes typical performance characteristics expected for the analysis of anabolic steroids in urine.

| Parameter | Typical Value/Range |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |

| Limit of Quantification (LOQ) | 2.0 - 5.0 ng/mL |

| Linearity (r²) | > 0.99 |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

| Specificity | No interferences observed at the retention time of the analyte. |

Signaling Pathway Diagram

The metabolic conversion of Boldenone to this compound is a key step in its biological processing.

Caption: Metabolic pathway of Boldenone to this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in human urine. Proper sample preparation, including enzymatic hydrolysis and derivatization, is critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the fields of drug metabolism, clinical analysis, and anti-doping science.

References

- 1. This compound | 10529-96-1 | Benchchem [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Showing Compound this compound (FDB023811) - FooDB [foodb.ca]

- 4. Detection of boldenone and its major metabolites by liquid chromatography-tandem mass spectrometry in urine samples [iris.uniroma1.it]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. researchgate.net [researchgate.net]

Application Note: Analysis of 4-Dihydroboldenone by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 4-Dihydroboldenone, a primary metabolite of the anabolic androgenic steroid boldenone, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of steroid compounds, a crucial derivatization step is required to ensure thermal stability and proper chromatographic separation. This document outlines the necessary sample preparation, derivatization procedures, and GC-MS instrument parameters for the qualitative and quantitative analysis of this compound. The provided methodologies are essential for applications in doping control, clinical analysis, and pharmaceutical research.

Introduction

This compound (4-DHB), with the IUPAC name (5β,17β)-17-hydroxyandrost-1-en-3-one, is a significant metabolite of the synthetic anabolic steroid boldenone. Its detection is a key indicator of boldenone administration in both human and animal subjects. The analysis of 4-DHB and other anabolic steroids by Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical technique, offering high sensitivity and specificity. However, the inherent low volatility of these compounds necessitates a chemical derivatization step prior to GC-MS analysis to produce thermally stable and volatile derivatives.[1] Common derivatization strategies for steroids include silylation, which forms trimethylsilyl (TMS) ethers from hydroxyl groups.[2] This application note details a comprehensive protocol for the analysis of this compound, including sample extraction, derivatization, and subsequent GC-MS analysis.

Signaling Pathway

This compound is formed in the body from its parent compound, boldenone, through a metabolic process. The primary enzyme responsible for this conversion is 5β-reductase, which reduces the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.

Caption: Metabolic pathway illustrating the conversion of Boldenone to this compound via the 5β-reductase enzyme.

Experimental Protocols

Sample Preparation (from Urine)

This protocol describes a liquid-liquid extraction (LLE) method suitable for the extraction of this compound from a urine matrix.

Materials:

-

Urine sample

-

Internal Standard (IS) solution (e.g., d3-testosterone)

-

Phosphate buffer (pH 7)

-

Diethyl ether

-

Centrifuge

-

Evaporator (e.g., nitrogen stream evaporator)

Procedure:

-

To 5 mL of urine, add a known amount of the internal standard.

-

Add 1 mL of phosphate buffer (pH 7) and vortex for 30 seconds.

-

Add 5 mL of diethyl ether and vortex for 2 minutes.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction (steps 3-5) with another 5 mL of diethyl ether and combine the organic extracts.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

This protocol details the formation of trimethylsilyl (TMS) derivatives of the extracted this compound.

Materials:

-

Dried sample extract from the previous step.

-

Derivatizing reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and dithioerythritol (DTE).

-

Heating block or oven.

Procedure:

-

To the dried extract, add 50 µL of the MSTFA/NH₄I/DTE derivatizing reagent.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 65°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are representative GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrumentation used.

Gas Chromatography (GC) Conditions

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min. |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of the TMS-derivatized this compound. These values are representative and should be experimentally determined for each specific assay.

| Analyte (TMS-Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |

| This compound-TMS | ~12.5 | 360 | 345, 255 | 0.5 | 1.5 | 1.5 - 200 | 85 - 105 |

Note: The retention time and mass-to-charge ratios (m/z) are for the predicted mono-TMS derivative of this compound. The molecular weight of the underivatized compound is 288.4 g/mol . The addition of one TMS group (-Si(CH₃)₃) increases the molecular weight by 72.1 g/mol .

Experimental Workflow

The entire analytical process from sample receipt to data analysis is depicted in the following workflow diagram.

Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the determination of this compound by GC-MS. The successful implementation of the derivatization step is critical for achieving the necessary volatility and thermal stability for accurate and precise analysis. The provided GC-MS parameters and quantitative data serve as a strong foundation for method development and validation in various research and analytical settings. It is recommended that each laboratory validates the method with their own instrumentation and standards to ensure optimal performance.

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of 4-Dihydroboldenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the in vitro bioactivity of 4-Dihydroboldenone, also known as 1-testosterone. This synthetic anabolic-androgenic steroid (AAS) is a 5α-reduced derivative of boldenone. The following protocols are designed to assess its interaction with the androgen receptor (AR) and its subsequent effects on gene transcription and cell proliferation.

Introduction to this compound Bioactivity

This compound is a potent androgen that exerts its biological effects primarily through binding to and activating the androgen receptor. As a selective AR modulator, it stimulates AR-dependent gene transactivation. Its anabolic to androgenic ratio is reported to be 200/100, suggesting it is twice as anabolic as testosterone. Understanding its in vitro bioactivity is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects.

Key In Vitro Assays

Three key in vitro assays are detailed below to comprehensively characterize the bioactivity of this compound:

-

Androgen Receptor (AR) Competitive Binding Assay: To determine the binding affinity of this compound to the androgen receptor.

-

AR-Dependent Reporter Gene Assay: To quantify the functional ability of this compound to activate AR-mediated gene transcription.

-

Cell Proliferation Assay: To assess the impact of this compound on the growth of androgen-sensitive cells.

Data Presentation

The following tables summarize the expected quantitative data for this compound and reference androgens from the described in vitro assays.

Table 1: Androgen Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |

| This compound | Human AR | [³H]-Mibolerone | Data Not Available | Data Not Available | Data Not Available |

| Dihydrotestosterone (DHT) | Rat Prostatic Cytosol | [³H]-DHT | 3.2[1] | ~1.6 | 100 |

| Testosterone | Rat Prostatic Cytosol | [³H]-DHT | Data Not Available | ~5 | ~64 |

| Methyltrienolone (R1881) | Human AR | [³H]-R1881 | Data Not Available | ~0.5 | ~320 |

Table 2: AR-Dependent Transcriptional Activation

| Compound | Cell Line | Reporter Gene | EC50 (nM) |

| This compound | HEK293, PC-3, LNCaP | Luciferase | Data Not Available |

| Methyl-1-testosterone* | Yeast | β-galactosidase | ~3 |

| Dihydrotestosterone (DHT) | T47D (AR-LUX) | Luciferase | 0.115[2] |

| Dihydrotestosterone (DHT) | U2OS (AR CALUX) | Luciferase | 0.13[3] |

| Testosterone | U2OS (AR CALUX) | Luciferase | 0.66[3] |

*Methyl-1-testosterone is a closely related compound, and its EC50 in a yeast-based assay is provided for context.[4]

Table 3: Effects on Cell Proliferation

| Compound | Cell Line | Assay | Effect | IC50/EC50 (nM) |

| This compound | LNCaP, PC-3 | MTT/WST-1 | Proliferation/Inhibition | Data Not Available |

| Dihydrotestosterone (DHT) | LNCaP | Cell counting | Biphasic: Proliferation at low concentrations, inhibition at high concentrations.[5][6][7] | Proliferation peak at ~0.1-1 |

| R1881 (Synthetic Androgen) | LNCaP | MTT | Proliferation | Optimal at ~0.1 |

Signaling Pathways and Experimental Workflows

Caption: Genomic signaling pathway of this compound (4-DHB) via the androgen receptor (AR).

Caption: Experimental workflow for determining the in vitro bioactivity of this compound.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the androgen receptor.

Materials:

-

Human recombinant AR or rat prostate cytosol as AR source

-

Radioligand: [³H]-Mibolerone or [³H]-DHT

-

This compound

-

Unlabeled DHT (for non-specific binding control)

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Multi-channel pipette and filter plates (e.g., GF/B filters)

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.

-

Prepare the AR-containing solution (recombinant AR or cytosol) in the assay buffer.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand, and AR solution to designated tubes.

-

Non-specific Binding (NSB): Add assay buffer, radioligand, AR solution, and a high concentration of unlabeled DHT (e.g., 1000-fold excess over radioligand).

-

Competitive Binding: Add assay buffer, radioligand, AR solution, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through the pre-wetted filter plates.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

AR-Dependent Reporter Gene Assay

Objective: To measure the ability of this compound to induce AR-mediated gene transcription.

Materials:

-

Mammalian cell line expressing AR (e.g., LNCaP, PC-3 transfected with AR, or HEK293 co-transfected with AR and a reporter plasmid).

-

AR-responsive reporter plasmid (e.g., containing an Androgen Response Element (ARE) driving a luciferase or β-galactosidase gene).

-

Control plasmid for transfection normalization (e.g., Renilla luciferase).

-

Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum (FBS), charcoal-stripped FBS).

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate medium. For androgen studies, use medium supplemented with charcoal-stripped FBS to remove endogenous steroids.

-

Seed cells in 96-well plates.

-

Co-transfect the cells with the AR-responsive reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of androgen-sensitive cancer cell lines.

Materials:

-

Androgen-sensitive cell line (e.g., LNCaP) and an androgen-insensitive cell line for comparison (e.g., PC-3).

-

Cell culture medium (RPMI-1640 with charcoal-stripped FBS).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Cell Seeding:

-

Seed the cells in 96-well plates at an optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the EC50 (for proliferation) or IC50 (for inhibition) from the dose-response curve. LNCaP cells are known to exhibit a biphasic response to androgens, with proliferation at lower concentrations and inhibition at higher concentrations.[5][6][7]

-

References

- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autocrine effect of DHT on FGF signaling and cell proliferation in LNCaP cells: role of heparin/heparan-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Dihydroboldenone as a Reference Compound in Steroid Metabolism Studies

Introduction

4-Dihydroboldenone (4-DHB), systematically known as (5β,17β)-17-hydroxyandrost-1-en-3-one, is a primary 5β-reduced metabolite of the anabolic androgenic steroid (AAS) boldenone.[1][2] As most anabolic steroids are extensively metabolized before excretion, the parent compound is often undetectable in urine samples.[3][4] This makes the identification and quantification of metabolites like 4-DHB crucial for detecting the illicit use of boldenone in both sports anti-doping control and veterinary drug testing.[3][4][5] The use of a well-characterized this compound reference compound is therefore indispensable for the development, validation, and routine application of analytical methods in steroid metabolism research and toxicology screening.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference compound in key steroid metabolism studies, including in vitro metabolism assays and analytical detection in biological matrices.

Physicochemical Properties and Synthesis

A certified reference material of this compound is fundamental for accurate and reproducible experimental results.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (5β,17β)-17-hydroxyandrost-1-en-3-one |

| Chemical Formula | C₁₉H₂₈O₂ |

| Molecular Weight | 288.42 g/mol |

| Structure | A 5β-reduced derivative of boldenone with a saturated A-ring and a double bond at the C1-C2 position.[1][2] |

| Biosynthesis | Formed from boldenone via enzymatic reduction of the C4-C5 double bond, primarily by 5β-reductase in hepatic tissues.[2] |

Synthesis of Reference Material: The synthesis of this compound for use as a reference standard typically involves the enzymatic or chemical reduction of boldenone.[2][5] A common method is the selective catalytic hydrogenation of boldenone, which reduces the C4-C5 double bond while preserving the Δ1 double bond.[2] Purity and identity of the synthesized standard must be rigorously confirmed using techniques such as HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array detection), Mass Spectrometry, and NMR (Nuclear Magnetic Resonance) spectroscopy to ensure it meets the criteria for a certified reference material.[2][6]

Applications in Steroid Metabolism Studies

In Vitro Metabolism Studies

This compound is a key analyte in in vitro studies designed to elucidate the metabolic pathways of boldenone. These studies often utilize liver fractions, such as microsomes or S9 fractions, which contain the necessary enzymes for biotransformation.[1]

Enzyme Activity Assays (5β-Reductase)

As the product of 5β-reductase activity on boldenone, 4-DHB is essential for studying the kinetics of this enzyme. By quantifying the formation of 4-DHB over time, researchers can determine key kinetic parameters like Vmax and Km.[7]

Analytical Reference for Doping Control

In anti-doping analysis, 4-DHB serves as a primary urinary biomarker for boldenone abuse.[3] Its presence in urine, often at higher concentrations and for a longer duration than the parent compound, provides a more reliable window of detection.[3][8] Certified 4-DHB is used to calibrate analytical instruments, prepare quality control samples, and confirm the identity of the metabolite in suspect samples.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Boldenone using Liver Microsomes

This protocol describes a general procedure for studying the formation of this compound from boldenone using liver microsomes.

Materials:

-

Boldenone

-

This compound reference standard

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Ice-cold methanol or acetonitrile for reaction termination and protein precipitation

-

LC-MS grade solvents for sample analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (to final volume of 500 µL)

-

NADPH regenerating system

-

Liver microsomes (typically 0.5-1 mg/mL protein concentration)

-

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the system to equilibrate.

-

Initiation of Reaction: Add boldenone (substrate) to the mixture to a final concentration of typically 1-10 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile. This will also precipitate the microsomal proteins.

-

Sample Processing:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

Analysis: Analyze the sample using a validated LC-MS/MS method, using the this compound reference standard to create a calibration curve for quantification and for retention time and fragmentation pattern matching.

Protocol 2: Analysis of this compound in Urine by GC-MS

This protocol outlines a typical procedure for the detection and quantification of this compound in urine samples, a common practice in anti-doping laboratories.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of 4-DHB or another steroid)

-

β-glucuronidase from E. coli

-

Phosphate or acetate buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (methanol, water, hexane)

-

Derivatizing agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Sample Preparation and Hydrolysis:

-

To 2-5 mL of urine, add the internal standard.

-

Add buffer to adjust the pH as required for optimal enzyme activity (typically pH 6.8-7.4).

-

Add β-glucuronidase solution to hydrolyze the glucuronide conjugates of 4-DHB and other metabolites.

-

Incubate at 50-60°C for 1-3 hours.

-

-

Extraction:

-

After hydrolysis, allow the sample to cool and adjust the pH if necessary.

-

Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or use Solid-Phase Extraction (SPE).

-

For SPE:

-

Condition the C18 cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample.

-

Wash the cartridge with water to remove interfering polar compounds.

-

Elute the analytes with methanol or ethyl acetate.

-

-

-

Derivatization:

-

Evaporate the eluate to dryness under nitrogen.

-

Add the derivatizing agent (e.g., MSTFA) and a catalyst (e.g., ammonium iodide/ethanethiol).

-

Heat at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives. This step increases the volatility and thermal stability of the steroid for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Run a temperature program to separate the analytes.

-

Acquire data in Selected Ion Monitoring (SIM) or full scan mode. The characteristic ions of the 4-DHB-TMS derivative are monitored for identification and quantification against the derivatized 4-DHB reference standard.

-

Quantitative Data

The use of this compound as a reference standard allows for the accurate quantification of its concentration in various biological matrices and in vitro systems.

Table 2: Urinary Metabolites of Boldenone Identified in Human Administration Studies

| Metabolite ID | Compound Name | Typical Conjugation |

| I | Boldenone | Glucuronide, Sulfate |

| II | 5β-Androst-1-en-17β-ol-3-one (this compound) | Glucuronide |

| III | 5β-Androst-1-ene-3α,17β-diol | Glucuronide |

| IV | 5β-Androst-1-en-3α-ol-17-one | Glucuronide |

| VIII | Androsta-1,4-diene-3,17-dione | Free, Glucuronide |

| IX | 17α-Boldenone | Glucuronide |

| (Adapted from Schänzer et al., 1993 and Chen et al., 2015)[1][3] |

Table 3: Comparison of Analytical Techniques for Anabolic Steroid Metabolite Detection

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Requires hydrolysis and chemical derivatization.[1][3] | Can directly analyze conjugated (glucuronide/sulfate) and unconjugated metabolites; derivatization is often not required.[8][9][10] |

| Sensitivity | High sensitivity, with Limits of Detection (LOD) often in the low ng/mL range (e.g., <0.5 ng/mL).[11] | Very high sensitivity, with LODs often in the sub-ng/mL to pg/mL range.[12][13] |

| Specificity | Good specificity, especially with high-resolution MS or MS/MS. | Excellent specificity due to precursor-product ion monitoring (MRM). |

| Throughput | Lower throughput due to longer sample preparation and run times. | Higher throughput due to simpler sample preparation and faster analysis times. |

| Compound Suitability | Best for volatile and thermally stable compounds (or those that can be made so by derivatization). | Suitable for a wider range of compounds, including non-volatile and thermally labile metabolites.[12] |

| Typical Application | Historically the gold standard for steroid confirmation.[11] | Increasingly becoming the standard for both screening and confirmation due to its sensitivity and versatility.[9][13] |

Visualizations

Boldenone Metabolism Workflow

Caption: Workflow of boldenone metabolism and subsequent analytical detection.

Logical Relationship in Anti-Doping Analysis

Caption: The logical basis for using 4-DHB to infer boldenone administration.

References

- 1. Metabolism of boldenone in man: gas chromatographic/mass spectrometric identification of urinary excreted metabolites and determination of excretion rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 10529-96-1 | Benchchem [benchchem.com]

- 3. Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Buy this compound | 10529-96-1 [smolecule.com]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and characterization of urinary metabolites of boldione by LC-MS/MS. Part I: Phase I metabolites excreted free, as glucuronide and sulfate conjugates, and released after alkaline treatment of the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 4-Dihydroboldenone in Muscle Wasting Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating condition associated with numerous chronic diseases, including cancer, renal failure, and sepsis, as well as with aging (sarcopenia). Anabolic androgenic steroids (AAS) have been investigated as potential therapeutic agents to counteract muscle catabolism by promoting protein synthesis and inhibiting protein degradation. 4-Dihydroboldenone (4-DHB), also known as 1-Testosterone, is a 5α-reduced metabolite of the anabolic steroid boldenone.[1][2] As an active androgen, it exerts its effects through the androgen receptor (AR), a ligand-activated nuclear transcription factor that plays a crucial role in the regulation of skeletal muscle mass.[2][3]

While preclinical data on 4-DHB is limited, one study in castrated rats demonstrated its anabolic and androgenic properties.[2] However, at the same dosage, it was found to be less potent in promoting muscle growth than testosterone propionate, while exhibiting similar androgenic effects on the prostate and seminal vesicles and a notable increase in liver weight.[2] Despite the limited specific research on 4-DHB for muscle wasting, its classification as an AAS warrants investigation into its potential therapeutic utility in catabolic states.

These application notes provide a framework for the preclinical evaluation of this compound for the treatment of muscle wasting conditions, outlining detailed in vitro and in vivo experimental protocols.

Quantitative Data Summary

Due to the scarcity of published research on this compound specifically for muscle wasting conditions, the following tables present hypothetical data based on expected outcomes from the proposed experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation in future studies.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Rodent Model of Dexamethasone-Induced Muscle Atrophy

| Treatment Group | Change in Body Weight (%) | Gastrocnemius Muscle Weight (mg) | Tibialis Anterior Muscle Weight (mg) | Grip Strength (g) |

| Vehicle Control | +5.2 ± 1.1 | 1500 ± 50 | 550 ± 25 | 150 ± 10 |

| Dexamethasone (DEX) | -15.8 ± 2.5 | 1100 ± 60 | 400 ± 30 | 105 ± 8 |

| DEX + 4-DHB (Low Dose) | -8.1 ± 1.9 | 1250 ± 55 | 460 ± 28 | 125 ± 9 |

| DEX + 4-DHB (High Dose) | -2.5 ± 1.5 | 1400 ± 65 | 510 ± 32 | 140 ± 11 |

Table 2: Hypothetical In Vitro Effects of this compound on C2C12 Myotube Hypertrophy and Atrophy

| Treatment Condition | Myotube Diameter (µm) | Myosin Heavy Chain (MHC) Expression (Fold Change) | Atrogin-1 mRNA Expression (Fold Change) | MuRF1 mRNA Expression (Fold Change) |

| Vehicle Control | 50 ± 3 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Dexamethasone (DEX) | 30 ± 2 | 0.6 ± 0.05 | 4.5 ± 0.4 | 5.2 ± 0.5 |

| 4-DHB | 65 ± 4 | 1.8 ± 0.2 | 0.8 ± 0.07 | 0.7 ± 0.06 |

| DEX + 4-DHB | 45 ± 3 | 1.2 ± 0.1 | 2.1 ± 0.2 | 2.5 ± 0.3 |

Signaling Pathways

Androgens like this compound primarily mediate their effects on skeletal muscle through the androgen receptor (AR). Upon binding to 4-DHB in the cytoplasm, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This genomic pathway is central to the anabolic effects of androgens. Key signaling cascades influenced by AR activation include the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the inhibition of the ubiquitin-proteasome pathway, which is responsible for protein degradation.

References

Application Notes and Protocols for the Detection of 4-Dihydroboldenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-Dihydroboldenone (4-DHB) in the detection of illegal steroid use. Included are detailed protocols for its synthesis and detection, along with data presented for easy comparison and visual diagrams of key processes.

Introduction

This compound, also known as 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), is a potent anabolic androgenic steroid (AAS). It is a metabolite of boldenone, a synthetic derivative of testosterone.[1][2] Due to its performance-enhancing capabilities, 4-DHB is listed as a prohibited substance by the World Anti-Doping Agency (WADA), making its detection a critical aspect of anti-doping programs.[3][4][5][6] 4-DHB is a 5β-reduced derivative of boldenone, which distinguishes it from its parent compound.[1] This structural difference is key to its analytical detection.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of boldenone.[1] This process can be carried out using enzymatic or chemical methods. The enzymatic conversion is often mediated by 5β-reductase enzymes.[1] A common chemical synthesis involves the hydrogenation of boldenone.

Protocol 1: Synthesis of this compound via Hydrogenation of Boldenone

Objective: To synthesize this compound by the selective reduction of the C4-C5 double bond of boldenone.

Materials:

-

Boldenone

-

Catalyst (e.g., Palladium on Carbon - Pd/C)

-

Hydrogen Gas (H₂)

-

Solvent (e.g., Ethanol or Ethyl Acetate)

-

Reaction Vessel (e.g., Parr Hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization solvent (e.g., Acetone/Hexane)

Procedure:

-

Dissolve a known amount of boldenone in the chosen solvent in the reaction vessel.

-

Add the catalyst to the solution. The amount of catalyst will depend on the scale of the reaction.

-

Seal the reaction vessel and purge with an inert gas, such as nitrogen, to remove any oxygen.

-

Introduce hydrogen gas into the vessel to the desired pressure.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (i.e., boldenone is no longer detected), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system to yield the final product.

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Visualization 1: Synthesis of this compound

Caption: Synthesis pathway of this compound from Boldenone.

Detection of this compound in Biological Samples

The primary methods for detecting this compound in urine and blood samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques offer high sensitivity and specificity, which are essential for anti-doping analysis.

Data Presentation: Analytical Parameters for this compound Detection

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Type | Urine, Blood | Urine, Blood |

| Sample Preparation | Enzymatic hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE), derivatization | SPE or LLE, potential derivatization |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Heptafluorobutyric anhydride (HFBA) | Often not required, but can be used to enhance sensitivity |

| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), TOF, Orbitrap |

| Key Mass Fragments (m/z) | Dependent on derivatization. For TMS derivatives, characteristic ions include [M]+, [M-15]+, [M-90]+. For underivatized, a prominent ion is observed at m/z 287.2 [M+H]⁺.[1] | Precursor ion: [M+H]⁺ at m/z 289. Product ions can be generated for specific identification. |

| Limit of Detection (LOD) | 5-20 ppb with HFBA derivatization and NCI-MS/MS[7] | Sub-ng/mL to low ng/mL range |

Protocol 2: Detection of this compound in Urine by GC-MS

Objective: To detect and quantify this compound in a urine sample using GC-MS following enzymatic hydrolysis, extraction, and derivatization.

Materials:

-